Losartan Impurity 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

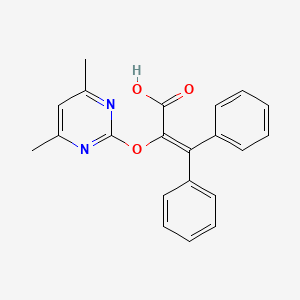

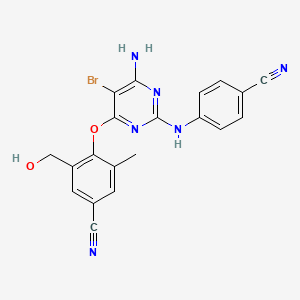

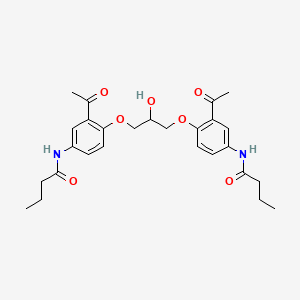

Losartan Impurity 2 is an impurity standard of Losartan . Losartan is a medication classified as an angiotensin II receptor blocker (ARB) and is commonly prescribed to manage high blood pressure (hypertension) and certain other cardiovascular conditions . The chemical name of this compound is 4’- ( (2-Butyl-5-chloro-4- (chloromethyl)-1H-imidazol-1-yl)methyl)- [1,1’-biphenyl]-2-carbonitrile .

Synthesis Analysis

The synthesis of Losartan involves the creation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI is synthesized from valeronitrile and acetyl chloride in three steps with an overall yield of 69%; OTBN is obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis

This compound has a molecular formula of C22H21Cl2N3 and a molecular weight of 398.3 . The structure of this compound includes a biphenyl group, a nitrile group, and an imidazole ring .作用机制

While the specific mechanism of action for Losartan Impurity 2 is not mentioned in the search results, Losartan, the parent compound, works by blocking a substance in the body that causes blood vessels to tighten. As a result, Losartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

未来方向

Recent investigations have confirmed that the losartan azide impurity is not an in vivo mutagen. This means that losartan azide is classified as a class 5 impurity in accordance with ICH M7 (R1) and can be controlled as a nonmutagenic impurity in accordance with ICH Q3A/B . This development may influence future research and regulatory approaches towards Losartan Impurity 2 and similar compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Losartan Impurity 2 involves the conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, followed by the reaction with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride to form Losartan Impurity 2.", "Starting Materials": [ "2-butyl-4-chloro-1H-imidazole-5-carbaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride" ], "Reaction": [ "Step 1: Conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in 50 mL of ethanol", "b. Add 10 mL of 10% sodium hydroxide solution and stir for 2 hours at room temperature", "c. Acidify the reaction mixture with hydrochloric acid to pH 2", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Concentrate the solution to obtain 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "Step 2: Reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid in 50 mL of dichloromethane", "b. Add 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride and 1 equivalent of sodium bicarbonate", "c. Stir the reaction mixture for 2 hours at room temperature", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Concentrate the solution to obtain Losartan Impurity 2" ] } | |

CAS 编号 |

1407521-00-9 |

分子式 |

C22H20ClN3O |

分子量 |

377.9 g/mol |

IUPAC 名称 |

2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile |

InChI |

InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |

InChI 键 |

YGFYCMCIBMLOOT-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

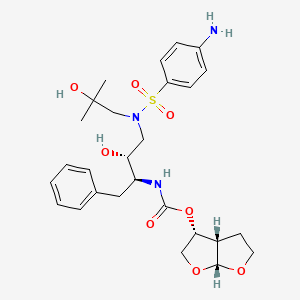

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

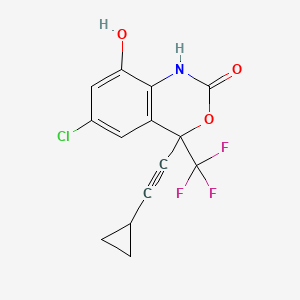

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)